molecular formula C19H16N2O5 B13939703 N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine CAS No. 60676-54-2

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine

Cat. No.: B13939703
CAS No.: 60676-54-2
M. Wt: 352.3 g/mol
InChI Key: BAIZNEMAFFNNOX-UHFFFAOYSA-N
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Description

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine is a synthetic organic compound featuring a hybrid structure combining an isoindole-1,3-dione moiety, a phenyl group, and DL-alanine. The acetyl linkage bridges this fragment to 3-phenyl-DL-alanine, a non-natural amino acid derivative.

Properties

CAS No.

60676-54-2

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26)

InChI Key

BAIZNEMAFFNNOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine typically involves the reaction of phthalic anhydride with glycine to form N-phthaloylglycine. This intermediate is then reacted with phenylalanine under specific conditions to yield the final product . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine exerts its effects involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with key analogs:

S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O,O-dimethyl phosphorodithioate (Phosmet)

  • Structure : Shares the isoindole-1,3-dione core but linked to a phosphorodithioate ester group instead of an acetylated alanine.
  • Use : Phosmet is a broad-spectrum insecticide and acaricide .

N-acetyl-ar-fluoro-3-phenyl-DL-alanine

  • Structure : Lacks the isoindole-dione fragment but retains the acetylated 3-phenyl-DL-alanine backbone with an additional fluorine substituent .
  • Molecular Formula: C₁₁H₁₂FNO₃ (Molar mass: 225.22 g/mol) .

N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Derivatives

  • Structure : Features a benzoxazin ring instead of isoindole-dione, combined with trifluorophenyl and benzothiophene groups .
  • Use : These derivatives are patented for treating heartworm infections, highlighting their antiparasitic activity .
  • Key Difference : The benzoxazin core provides distinct hydrogen-bonding and solubility profiles compared to the planar isoindole-dione system.

Comparative Data Table

Compound Core Structure Functional Groups Applications Molecular Formula
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine Isoindole-1,3-dione + DL-alanine Acetyl, phenyl, carboxylic acid Hypothetical enzyme inhibition Not listed in evidence
Phosmet Isoindole-1,3-dione Phosphorodithioate ester Insecticide C₁₁H₁₂NO₄PS₂
N-acetyl-ar-fluoro-3-phenyl-DL-alanine DL-alanine derivative Acetyl, phenyl, fluorine Unknown (research compound) C₁₁H₁₂FNO₃
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-trifluorophenyl derivatives Benzoxazin Trifluorophenyl, benzothiophene Antiparasitic (heartworm treatment) Variable

Research Findings and Mechanistic Insights

  • Isoindole-1,3-dione Role: This moiety is known to enhance compound stability and interact with biological targets via π-π stacking or hydrogen bonding . Its presence in the target compound may improve resistance to metabolic degradation compared to non-aromatic analogs.
  • Lacunae in Data: No direct pharmacological or toxicological studies on the target compound were identified in the provided evidence. Its hypothesized applications are extrapolated from structural analogs.

Biological Activity

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine is a compound that has garnered attention for its potential biological activities. Its unique structural features, including the isoindole moiety, suggest various mechanisms of action that may influence biological pathways.

Chemical Structure and Properties

The compound is characterized by its molecular formula C15H15N2O4C_{15}H_{15}N_{2}O_{4} and a molecular weight of approximately 287.29 g/mol. The structure includes an isoindoline ring system that is known for its diverse biological activities.

Property Value
Molecular FormulaC₁₅H₁₅N₂O₄
Molecular Weight287.29 g/mol
IUPAC NameThis compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Interaction with Biological Macromolecules : The compound may interact with proteins and enzymes via hydrogen bonding and hydrophobic interactions due to its unique structural characteristics.
  • Calcium Signaling Modulation : Similar compounds have shown to influence intracellular calcium levels, suggesting a potential role in calcium-mediated signaling pathways .
  • Antiproliferative Effects : Studies on structurally related compounds indicate that they can inhibit cell proliferation by affecting translation initiation mechanisms .

Research Findings

Recent studies have explored the biological effects of this compound and its analogs:

Antiproliferative Activity

A study demonstrated that related isoindoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. The mechanism was linked to the modulation of intracellular calcium levels leading to apoptosis in tumor cells .

Inhibition of Protein Kinases

Another research highlighted the ability of isoindoline compounds to inhibit specific protein kinases involved in cancer progression, suggesting a potential therapeutic application in oncology .

Case Studies

  • Cancer Treatment : A case study involving a derivative of this compound showed promising results in inhibiting tumor growth in preclinical models. The mechanism was attributed to its ability to induce apoptosis through calcium signaling pathways.
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of similar compounds, revealing their potential in protecting neuronal cells from oxidative stress-induced damage.

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